REACTION_CXSMILES
|
[OH:1][CH2:2][C@@H:3]1[CH2:7][O:6][C@@H:5]([CH2:8][CH2:9][CH3:10])[O:4]1.OC1COC(CCC)OC1>[Pd].OCC(CO)O>[CH2:5]([O:6][CH2:7][CH:3]([OH:4])[CH2:2][OH:1])[CH2:8][CH2:9][CH3:10]
|
Name
|
equimolar mixture
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC[C@H]1O[C@@H](OC1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1COC(OC1)CCC
|
Name
|
stainless steel
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave was sealed
|
Type
|
TEMPERATURE
|
Details
|
Pressure was maintained through the duration of the experiment
|
Type
|
TEMPERATURE
|
Details
|
the autoclave was cooled
|
Type
|
FILTRATION
|
Details
|
its contents filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |